

22-Tricosenoic acid discovery and history

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 22-Tricosenoic acid

Cat. No.: B1202225

[Get Quote](#)

An In-Depth Technical Guide to **22-Tricosenoic Acid**: From Discovery to Modern Analysis

Abstract

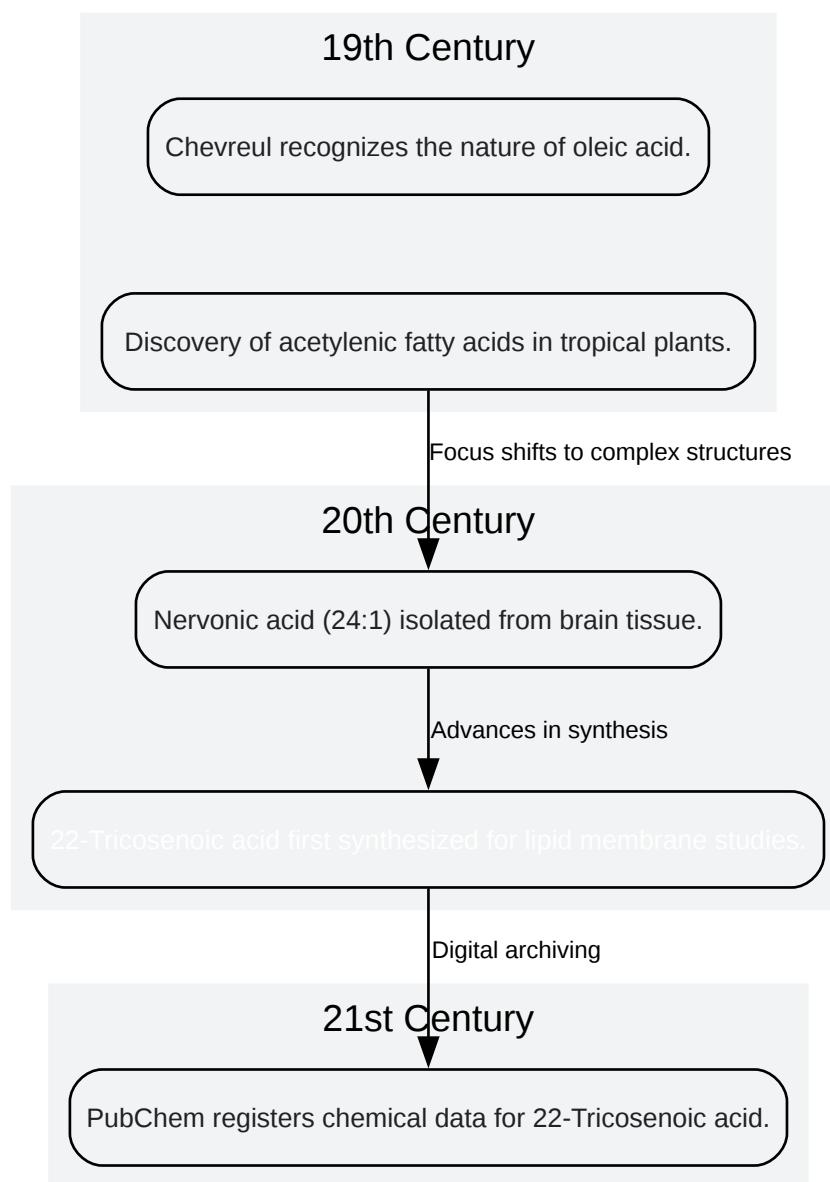
22-Tricosenoic acid (C₂₃:1n-1) is a monounsaturated, very-long-chain fatty acid (VLCFA) whose unique structure underpins its roles in specialized biological contexts and synthetic applications. While the broader class of VLCFAs has been studied for over a century, the specific history of **22-tricosenoic acid** is more recent, emerging from investigations into lipid membrane dynamics in the late 20th century. This guide provides a comprehensive overview of its discovery, historical context, natural sources, and the evolution of its synthesis and analytical characterization. We delve into detailed protocols for its extraction, chemical synthesis, and biochemical production, offering insights for researchers in lipidomics, materials science, and drug development. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application.

Introduction and Chemical Identity

22-Tricosenoic acid is a fatty acid with a 23-carbon backbone and a single double bond at the terminal position (omega-1) between carbons 22 and 23.^{[1][2][3]} Its IUPAC name is tricos-22-enoic acid, and its molecular formula is C₂₃H₄₄O₂.^{[1][2][4]} As a VLCFA, it belongs to a class of fatty acids with 22 or more carbons, which are distinguished from their shorter-chain counterparts by their synthesis in the endoplasmic reticulum and catabolism in peroxisomes.^[5] This distinct metabolic handling is central to their physiological roles and implication in certain metabolic disorders.^{[5][6][7]}

The terminal double bond distinguishes **22-tricosenoic acid** from its saturated counterpart, tricosanoic acid, and influences its physical properties, such as its melting point (74-78°C), and its chemical reactivity.[4][8]

Chemical Structure of 22-Tricosenoic Acid


Caption: Chemical structure of **22-Tricosenoic acid** (C23:1n-1).

Historical Context and Discovery

The scientific journey of **22-tricosenoic acid** is best understood within the broader history of VLCFA research. The study of long-chain fatty acids began in the 19th century with the characterization of compounds like oleic acid.[9] Erucic acid (22:1n-9), a prominent VLCFA from rapeseed, was identified and utilized as an industrial lubricant long before its biochemical significance was appreciated.[10] Another key VLCFA, nervonic acid (24:1n-9), was first isolated from brain cerebrosides in 1927, highlighting the importance of these molecules in neural tissue.[9]

Unlike these naturally abundant VLCFAs, **22-tricosenoic acid** was not discovered through isolation from a major biological source but was first synthesized in the late 20th century.[1] Its creation was driven by research into the physics of lipid membranes. Early studies focused on its application in Langmuir-Blodgett films, where alternating monomolecular layers of **22-tricosenoic acid** and docosylamine were found to exhibit pyroelectric properties—the ability to generate a voltage in response to temperature changes.[1] This initial focus on its material properties preceded significant investigation into its biological relevance, with its chemical data being formally registered in PubChem in 2005.[1]

Historical Timeline of Key VLCFA Developments

[Click to download full resolution via product page](#)

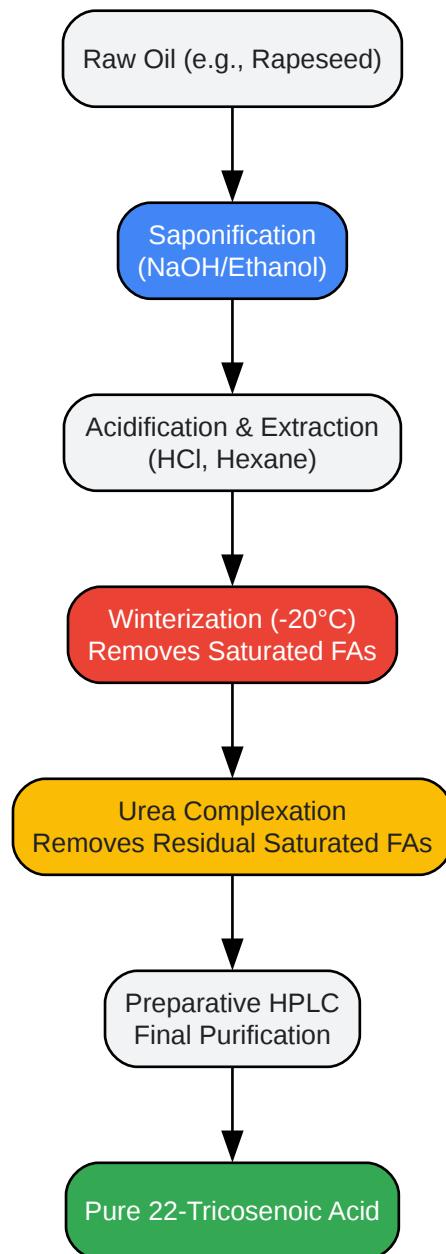
Caption: Timeline of key discoveries related to VLCFAs.

Natural Occurrence and Methods of Isolation

22-Tricosenoic acid is found in trace amounts in various natural sources, including the plant *Cecropia adenopus* and certain marine lipids.^[4] It is also present in rapeseed (*Brassica napus*) oil, though at much lower concentrations than erucic acid.^[1] Its low natural abundance necessitates sophisticated extraction and purification protocols to isolate it for study.

Protocol 1: Industrial-Scale Isolation from Natural Oils

This protocol is adapted from industrial methods for purifying unsaturated fatty acids from feedstocks like high-erucic acid rapeseed oil or fish oil.^[1] The causality of this multi-step process lies in systematically removing more abundant and saturated fatty acids.


Objective: To isolate and enrich **22-tricosenoic acid** from a mixed lipid source.

Methodology:

- Saponification (Base Hydrolysis):
 - Step 1.1: Reflux the raw oil (e.g., 1 kg) with a 2M solution of sodium hydroxide (NaOH) in 95% ethanol for 2-4 hours.
 - Rationale: This step cleaves the ester bonds of triacylglycerols, releasing the constituent fatty acids as sodium salts (soaps) and glycerol. This makes them water-soluble and easier to handle in subsequent steps.
- Acidification and Extraction:
 - Step 2.1: After cooling, acidify the soap solution to a pH of ~2 using concentrated hydrochloric acid (HCl). This protonates the fatty acid salts, converting them back into their water-insoluble free fatty acid (FFA) form.
 - Step 2.2: Extract the FFAs into an organic solvent like hexane or diethyl ether. Wash the organic phase with brine to remove residual salts and dry over anhydrous sodium sulfate.
- Winterization (Fractional Crystallization):
 - Step 3.1: Dissolve the extracted FFA mixture in acetone or methanol and cool to -20°C for 12-24 hours.
 - Rationale: Saturated fatty acids have higher melting points and will crystallize out of solution at low temperatures. This step effectively removes a significant portion of saturated fats, enriching the unsaturated fraction in the remaining liquid (the olein fraction).

- Step 3.2: Filter the cold solution to separate the precipitated saturated fatty acids from the liquid fraction containing the unsaturated fatty acids.
- Urea Complexation (Adductive Crystallization):
 - Step 4.1: Dissolve the unsaturated FFA fraction from Step 3.2 in hot methanol saturated with urea.
 - Step 4.2: Allow the solution to cool slowly to room temperature, then chill to 4°C.
 - Rationale: Urea molecules form crystalline inclusion complexes with linear, saturated fatty acids, effectively trapping them within a crystal lattice. Unsaturated fatty acids, particularly those with *cis* double bonds, are bulkier and do not fit well into the urea channels, thus remaining in the solution. This step provides a powerful separation based on the degree of unsaturation.
 - Step 4.3: Filter the mixture to remove the urea-saturated fatty acid adducts. The filtrate is now highly enriched in monounsaturated and polyunsaturated fatty acids, including **22-tricosenoic acid**.
- Final Purification:
 - Step 5.1: Recover the enriched FFAs from the filtrate by acidification and extraction.
 - Step 5.2: Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate **22-tricosenoic acid** from other unsaturated fatty acids.

Extraction Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of **22-Tricosenoic acid** from natural oils.

Table 1: Typical Yields from Natural Sources

Source	Purity (%)	Yield (g/kg raw material)	Reference
Rapeseed Oil	92–95%	0.5–0.7	[1]
Fish Oil	88–90%	0.3–0.5	[1]

Synthetic and Biosynthetic Methodologies

Given its low natural abundance, chemical and biotechnological synthesis methods are critical for producing **22-tricosenoic acid** in quantities sufficient for research and potential commercial applications.

Protocol 2: Continuous-Flow Chemical Synthesis

This method, adapted from a patented process, offers scalability and enhanced control over reaction conditions compared to batch synthesis.[\[1\]](#)

Objective: To synthesize **22-tricosenoic acid** from tricosanoic acid.

Methodology:

- Enamine Formation (Step 1):
 - Reactants: Tricosanoic acid and pyrrolidine.
 - Conditions: A continuous flow of tricosanoic acid dissolved in an anhydrous solvent (e.g., toluene) is mixed with a stream of pyrrolidine in a microreactor heated to 50°C.
 - Rationale: The carboxylic acid reacts with the secondary amine to form an enamine intermediate. This functional group activates the alpha-carbon, preparing it for the subsequent alkylation step. Continuous flow ensures efficient heat and mass transfer, minimizing side reactions.
- Alkylation and Hydrolysis (Step 2):
 - Reactants: The enamine intermediate from Step 1 and vinyl bromide.

- Conditions: The output stream from the first reactor is immediately mixed with a stream of vinyl bromide in tetrahydrofuran (THF) in a second reactor maintained at 25°C. The residence time is controlled to ensure complete reaction.
- Rationale: The activated enamine undergoes alkylation with vinyl bromide, adding the required two-carbon unit with a terminal double bond.
- Step 2.1: The output from the second reactor is passed through an acidic aqueous stream (e.g., dilute HCl) to hydrolyze the intermediate, yielding the final product, **22-tricosenoic acid**.
- Purification:
 - Step 3.1: The product is extracted into an organic solvent, washed, and dried.
 - Step 3.2: Final purification is achieved via column chromatography on silica gel.

Protocol 3: Biochemical Synthesis via Fermentation

This approach leverages the cellular machinery of microorganisms, offering a more environmentally friendly alternative to chemical synthesis.[1]

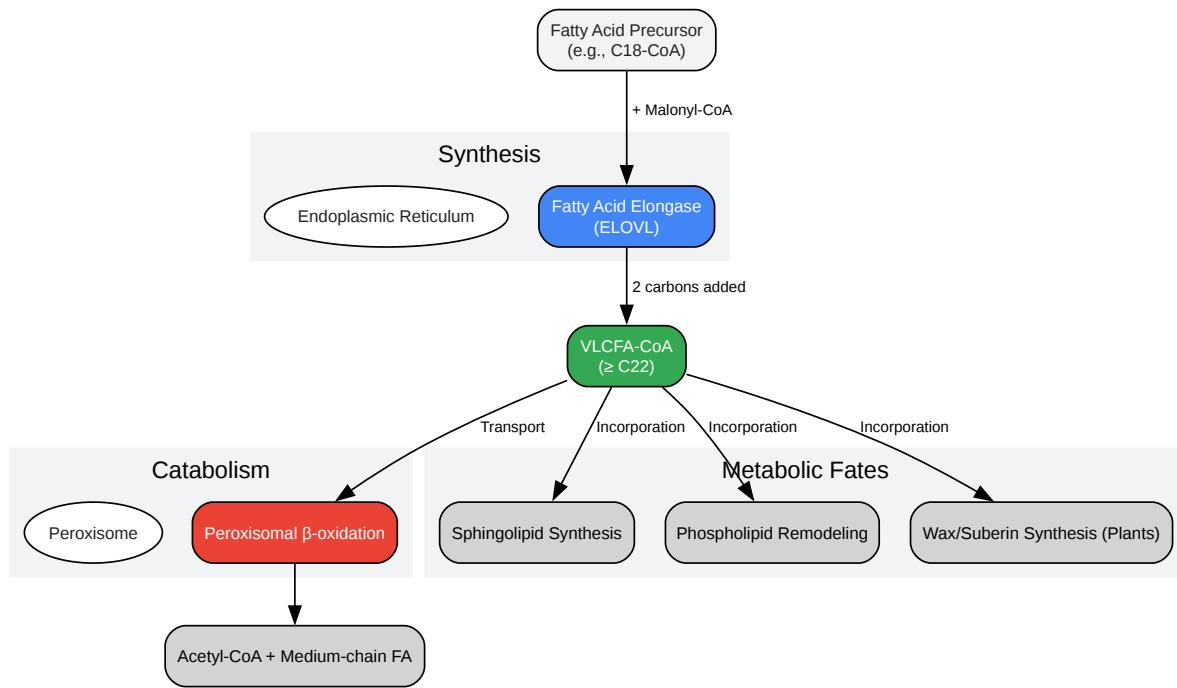
Objective: To produce **22-tricosenoic acid** using genetically engineered yeast.

Methodology:

- Strain Engineering:
 - Host Organism: *Saccharomyces cerevisiae*.
 - Genetic Modification: Overexpress a fatty acid elongase gene, such as human ELOVL1, which is responsible for extending fatty acid chains. The choice of ELOVL1 is based on its known activity in producing VLCFAs.
 - Rationale: *S. cerevisiae* is a well-characterized and robust host for metabolic engineering. Overexpression of the elongase enzyme drives the metabolic flux towards the production of longer-chain fatty acids.

- Fermentation:
 - Media: A suitable fermentation medium containing a carbon source (e.g., glucose), nitrogen source, and a precursor fatty acid like eicosenoic acid (C20:1).
 - Conditions:
 - Temperature: 30°C
 - pH: Maintained between 6.5–7.0
- Rationale: The yeast cells take up the C20:1 precursor and, using the overexpressed ELOVL1 enzyme, sequentially add two-carbon units from malonyl-CoA to elongate the chain, ultimately producing **22-tricosenoic acid** and other VLCFAs.
- Induction and Harvest:
 - Step 3.1: Induce the expression of the ELOVL1 gene at the appropriate cell density.
 - Step 3.2: Continue fermentation for 48–72 hours post-induction.
 - Step 3.3: Harvest the yeast cells by centrifugation.
- Extraction and Purification:
 - Step 4.1: Lyse the yeast cells and extract the total lipids using a method like the Bligh-Dyer extraction.
 - Step 4.2: Purify **22-tricosenoic acid** from the lipid extract using the methods described in Protocol 1 (saponification, winterization, HPLC).

Table 2: Comparative Analysis of Synthesis Methods


Method	Key Advantages	Key Disadvantages	Typical Yield	Reference
Chemical Synthesis	High purity, scalable, good control	Harsh reagents, potential byproducts	60–65% (isolated)	[1]
Biochemical Synthesis	Eco-friendly, uses renewable feedstock	Low volumetric productivity, costly purification	0.8–1.2 g/L	[1]

Biological Significance and Metabolic Pathways

While specific research on the unique biological functions of **22-tricosenoic acid** is limited, its role can be inferred from the well-established importance of VLCFAs in eukaryotic biology.[4]

- **Structural Components:** VLCFAs are integral to cellular membranes, particularly in sphingolipids like ceramides and in certain phospholipids.[6][7][11] Their long acyl chains increase the thickness and order of the lipid bilayer, influencing membrane fluidity, protein function, and the formation of lipid rafts.
- **Energy Metabolism:** Unlike shorter fatty acids that are oxidized in mitochondria, VLCFAs must first be shortened in peroxisomes via β -oxidation before they can enter mitochondrial pathways for complete energy extraction.[5][12]
- **Signaling Precursors:** VLCFAs and their derivatives can act as signaling molecules in various cellular processes.[4]
- **Physiological Barriers:** In plants, VLCFAs are essential precursors for cuticular waxes and suberin, which form protective barriers against water loss and pathogens.[11][12]

VLCFA Metabolism Overview

[Click to download full resolution via product page](#)

Caption: Simplified overview of Very-Long-Chain Fatty Acid (VLCFA) metabolism.

Analytical and Characterization Techniques

Accurate identification and quantification of **22-tricosenoic acid** require a combination of chromatographic separation and spectroscopic detection.

Protocol 4: GC-MS Analysis of 22-Tricosenoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for fatty acid analysis due to its high resolution and sensitivity. Analysis typically requires conversion of the fatty acids to their more volatile fatty acid methyl esters (FAMEs).

Objective: To identify and quantify **22-tricosenoic acid** in a lipid extract.

Methodology:

- Sample Preparation (Transesterification):
 - Step 1.1: To a dried lipid extract (approx. 1-5 mg), add 2 mL of 0.5 M methanolic HCl.
 - Step 1.2: Seal the container and heat at 80°C for 1 hour.
 - Rationale: This reaction converts the carboxylic acid group into a methyl ester, increasing the volatility of the molecule for gas-phase analysis.
 - Step 1.3: After cooling, add 1 mL of water and extract the FAMEs with 2 mL of hexane. Collect the upper hexane layer containing the FAMEs.
- GC-MS Analysis:
 - Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
 - Column: A polar capillary column suitable for FAME separation, such as an SP-2560.[\[1\]](#)
 - Carrier Gas: Helium.
 - Injection: 1 μ L of the hexane extract.
 - Oven Program: A temperature gradient is used to separate the FAMEs by chain length and unsaturation (e.g., start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min).
 - Rationale: The temperature program allows for the sequential elution of fatty acids, with shorter chains and more unsaturated FAMEs eluting earlier.
- Mass Spectrometry Detection:
 - Ionization Mode: Electron Ionization (EI).[\[1\]](#)
 - Detection: Scan mode to acquire full mass spectra for identification, or Selected Ion Monitoring (SIM) for targeted quantification.

- Identification: The mass spectrum of the **22-tricosenoic acid** methyl ester is compared against a spectral library (e.g., NIST) and a pure standard. The fragmentation pattern will be characteristic of a long-chain monounsaturated ester.

Table 3: Key Spectroscopic Data for Characterization

Technique	Observation	Interpretation	Reference
Infrared (IR)	Absorption bands for C=O (carboxylic acid) and C=C (alkene)	Confirms the presence of the key functional groups.	[4]
GC-MS	Molecular ion peak consistent with MW 352.6; characteristic fragmentation pattern	Confirms molecular weight and structure. Base peaks often at m/z 55, 69, 83.	[2][4]
¹ H NMR	Signals corresponding to terminal vinyl protons, methylene protons adjacent to the double bond and carboxyl group, and the long aliphatic chain.	Provides detailed structural confirmation of the proton environment.	[2]

Conclusion and Future Directions

The story of **22-tricosenoic acid** has evolved from its synthesis as a tool for materials science to its recognition as a member of the biologically crucial class of very-long-chain fatty acids. While its specific discovery is more recent and less storied than that of other VLCFAs, the methodologies for its isolation, synthesis, and analysis are now well-established, enabling deeper investigation.

Future research should be directed toward elucidating the specific biological roles of **22-tricosenoic acid**.^[4] Key questions remain:

- Is it incorporated into specific lipid species in certain tissues?

- Does it have unique signaling functions distinct from other VLCFAs?
- Could its unique terminal double bond be leveraged for the development of novel therapeutics or as a probe to study lipid metabolism?

Answering these questions will require the combined application of the advanced synthesis and analytical protocols outlined in this guide, paving the way for a more complete understanding of this unique lipid molecule.

References

To be populated with full, clickable URLs from the source material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 22-Tricosenoic Acid | C23H44O2 | CID 543855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 22-tricosenoic acid (CHEBI:73736) [ebi.ac.uk]
- 4. Buy 22-Tricosenoic acid | 65119-95-1 [smolecule.com]
- 5. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 6. The role of very long chain fatty acids in yeast physiology and human diseases | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. PlantFAdb: 23:0; Tricosanoic acid; 22FA; Tricosylic acid; n-Tricosanoic acid [fatplants.net]
- 9. Erucic acid | Cyberlipid [cyberlipid.gerli.com]
- 10. atamankimya.com [atamankimya.com]
- 11. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- To cite this document: BenchChem. [22-Tricosenoic acid discovery and history]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202225#22-tricosenoic-acid-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com